N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide
Description
N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanomethyl group, a thiazole ring, and a piperazine moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c19-5-4-14-2-1-3-15(10-14)21-17(24)18(25)23-8-6-22(7-9-23)11-16-12-26-13-20-16/h1-3,10,12-13H,4,6-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYCQLNVCBHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=N2)C(=O)C(=O)NC3=CC=CC(=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the thiazole ring using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or alkyl halides in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiazole and piperazine moieties are crucial for its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide can be compared with other compounds that have similar structural features, such as:
This compound analogs: These compounds may have slight modifications in their structure, leading to differences in their chemical and biological properties.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.
Piperazine derivatives: These compounds are widely studied for their pharmacological potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
